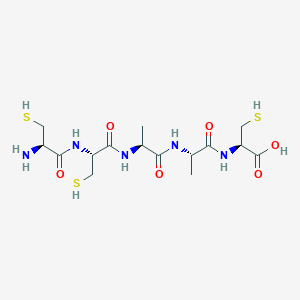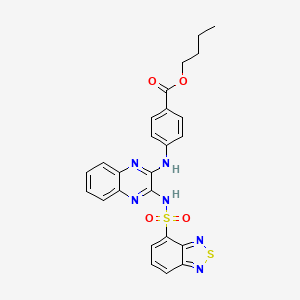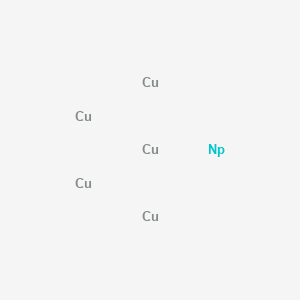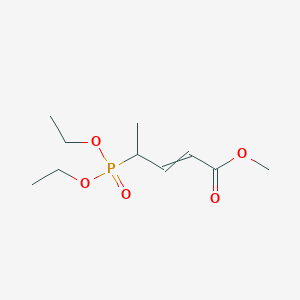![molecular formula C27H19FN2O4 B12621678 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrrolo[3,4-d][1,2]oxazole core through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.
Aplicaciones Científicas De Investigación
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorophenyl group and aromatic structure.
5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide: Another compound with a fluorophenyl group and heterocyclic elements.
Uniqueness
What sets 3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart is its unique combination of multiple aromatic rings and heterocyclic structures, which may confer distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C27H19FN2O4 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H19FN2O4/c28-18-13-11-17(12-14-18)21-15-16-22(33-21)24-23-25(34-30(24)20-9-5-2-6-10-20)27(32)29(26(23)31)19-7-3-1-4-8-19/h1-16,23-25H |
Clave InChI |
BMXLBVHMRKTPIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(O5)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)

![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)

![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)

![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
